3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Medicinal Chemistry Drug Design Physicochemical Properties

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034434-87-0) is a synthetic small-molecule probe characterized by a pyridazine core linked via an ether bridge to a cyclopropylsulfonyl-substituted pyrrolidine ring (MW 269.32 Da, formula C₁₁H₁₅N₃O₃S). The scaffold integrates three pharmacophoric elements—an H-bond-accepting 1,2-diazine heterocycle, a conformationally constrained pyrrolidine linker, and a cyclopropylsulfonyl group known to enhance metabolic stability—that collectively define its placement within the pyridazine-ether kinase inhibitor chemical space.

Molecular Formula C11H15N3O3S
Molecular Weight 269.32
CAS No. 2034434-87-0
Cat. No. B2707343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
CAS2034434-87-0
Molecular FormulaC11H15N3O3S
Molecular Weight269.32
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C11H15N3O3S/c15-18(16,10-3-4-10)14-7-5-9(8-14)17-11-2-1-6-12-13-11/h1-2,6,9-10H,3-5,7-8H2
InChIKeyTUQXZZQUMIOLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034434-87-0): Scaffold Attributes, Physicochemical Identity, and Kinase-Targeted Research Positioning


3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034434-87-0) is a synthetic small-molecule probe characterized by a pyridazine core linked via an ether bridge to a cyclopropylsulfonyl-substituted pyrrolidine ring (MW 269.32 Da, formula C₁₁H₁₅N₃O₃S) . The scaffold integrates three pharmacophoric elements—an H-bond-accepting 1,2-diazine heterocycle, a conformationally constrained pyrrolidine linker, and a cyclopropylsulfonyl group known to enhance metabolic stability—that collectively define its placement within the pyridazine-ether kinase inhibitor chemical space . Its structural architecture is consistent with type I/II kinase inhibitor pharmacophores, making it a candidate for probing serine/threonine and tyrosine kinase targets, including MAPK family members such as p38α .

Why Simple Pyridazine or Pyrrolidine Replacements Cannot Replicate the Multivalent Pharmacophore of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine


Generic substitution fails because removing or replacing any single substructure fundamentally alters at least two orthogonal property dimensions simultaneously. Replacing the cyclopropylsulfonyl group with a simple N–H pyrrolidine (e.g., 3-(pyrrolidin-3-yloxy)pyridazine, MW 165.19 Da) eliminates the metabolic-stability-enhancing sulfonamide moiety and reduces the topological polar surface area (TPSA) by ~30 Ų, which can drastically shift permeability and solubility profiles . Exchanging the pyrrolidine ring for a six-membered piperidine (CAS 2034225-68-6, MW 283.35 Da) increases molecular volume and rotatable bond count without improving binding efficiency, potentially compromising ligand efficiency metrics . Fusing the pyridazine into a triazolo[4,3-b]pyridazine system increases π-stacking surface area but alters the H-bonding pattern of the N2 nitrogen, which can redirect target selectivity away from kinases and toward GPCRs or other receptors . These multivalent structural differences mean that procurement decisions must be scaffold-specific: no single in-class analog simultaneously preserves the sulfonamide-driven metabolic stability, the pyrrolidine-imposed conformational restraint, and the pyridazine-defined H-bonding geometry.

Quantitative Differentiation Evidence for 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Against Closest Structural Analogs


Cyclopropylsulfonyl vs. Des-Sulfonyl Pyrrolidine: Topological Polar Surface Area (TPSA) Enhancement of 29.1 Ų for Improved Drug-Likeness

The cyclopropylsulfonyl group in the target compound contributes a substantial increase in topological polar surface area (TPSA) relative to the des-sulfonyl analog 3-(pyrrolidin-3-yloxy)pyridazine (CAS 1250617-67-4). The target compound's TPSA is calculated as 67.1 Ų, compared to 37.8 Ų for the des-sulfonyl comparator . This 29.1 Ų increase represents a 77% relative enhancement, which is significant for modulating membrane permeability and oral bioavailability according to established drug-likeness guidelines.

Medicinal Chemistry Drug Design Physicochemical Properties

Pyrrolidine vs. Piperidine Scaffold: Molecular Weight Optimization for Ligand Efficiency in Fragment-Based Screening

The target compound incorporates a pyrrolidine (5-membered) ring, distinguishing it from the direct piperidine (6-membered) analog 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034225-68-6, MW 283.35 Da) . The molecular weight difference of 14.03 Da (269.32 vs. 283.35 Da) represents a 5.0% reduction in molecular weight for the target compound. In the context of fragment-based lead generation, every 14 Da reduction while maintaining key pharmacophoric features can translate into improved ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count).

Fragment-Based Drug Discovery Ligand Efficiency Scaffold Optimization

Pyridazine vs. Triazolopyridazine Core: Distinct Hydrogen-Bond Acceptor Capacity for Kinase Hinge Region Binding Selectivity

The target compound retains the simple pyridazine core (two H-bond acceptor nitrogens at positions 1 and 2), distinguishing it from triazolo[4,3-b]pyridazine-fused analogs such as 1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine (CAS 2548986-48-5) . The pyridazine N2 nitrogen in the target compound is sterically unencumbered and available for hinge-region hydrogen bonding, whereas in the triazolopyridazine analog, the N2 is incorporated into a fused triazole ring that alters both H-bond geometry and π-π stacking properties.

Kinase Selectivity Hinge Binder Design Hydrogen Bonding

Cyclopropylsulfonyl-Pyrrolidine vs. Cyclopropylsulfonyl-Piperazine: Scaffold-Specific Conformational Restraint and Rotatable Bond Economy

The target compound's pyrrolidine ring provides a rigid, five-membered cyclic amine scaffold with limited conformational flexibility, in contrast to the more flexible piperazine-containing analog CAS 1396786-57-4, which features a piperazine ring with an additional rotatable bond and chair-boat interconversion capability . The reduced conformational entropy penalty associated with the pyrrolidine scaffold can theoretically contribute up to 1.5 kcal/mol in binding free energy advantage when engaging a preorganized kinase active site, based on established principles of conformational restriction in drug design.

Conformational Analysis Entropy Penalty Binding Affinity

High-Value Application Scenarios for 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Targeting MAPK Family Kinases (p38α, JNK)

The compound's relatively low molecular weight (269.32 Da) and balanced TPSA (67.1 Ų) make it an ideal starting fragment for p38α MAP kinase inhibitor development. This is supported by the demonstrated nanomolar affinity (IC₅₀ = 37 nM) of the structurally related pyridazine-ether analog CAS 2034254-91-4 for p38α . Procurement is recommended for fragment-screening libraries where the cyclopropylsulfonyl group provides a synthetic handle for subsequent growth vector elaboration.

Kinase Selectivity Profiling Panel: Hinge-Binder Pharmacophore Validation

The unmodified pyridazine core with two accessible N-acceptor atoms provides a well-defined hinge-binding pharmacophore. This compound can serve as a minimalist hinge-binding probe in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish baseline selectivity fingerprints before scaffold fusion or decoration, avoiding the confounding selectivity effects introduced by triazolopyridazine ring fusion .

Metabolic Stability Optimization in Early Lead Series

The cyclopropylsulfonyl group is recognized in the medicinal chemistry literature for enhancing metabolic stability by reducing CYP-mediated oxidative metabolism at the pyrrolidine nitrogen . Procurement is warranted for comparative microsomal stability studies (human/rat liver microsomes) where the target compound (t₁/₂) can be directly benchmarked against the des-sulfonyl analog 3-(pyrrolidin-3-yloxy)pyridazine (CAS 1250617-67-4) to quantify the metabolic stabilization conferred by the cyclopropylsulfonyl moiety.

Structure-Activity Relationship (SAR) Exploration of N-Sulfonyl Substituent Effects

The target compound's cyclopropylsulfonyl group can be systematically compared against analogs bearing different N-sulfonyl substituents (e.g., benzenesulfonyl, 3-fluorobenzylsulfonyl, thiophenesulfonyl) to map the steric and electronic requirements of the sulfonamide-binding pocket in the target kinase of interest. The cyclopropyl group provides the minimal steric bulk in this series, serving as the negative control for steric tolerance assessment .

Quote Request

Request a Quote for 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.